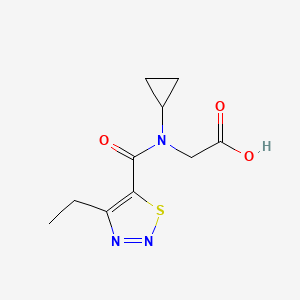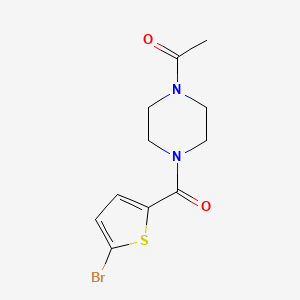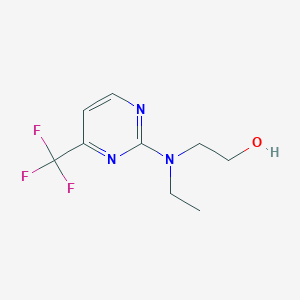
2-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)ethan-1-ol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, with its unique trifluoromethyl group, exhibits interesting chemical properties that make it a subject of scientific research.
准备方法
The synthesis of 2-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)ethan-1-ol typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)pyrimidine.
Nucleophilic Substitution: The 4-(trifluoromethyl)pyrimidine undergoes nucleophilic substitution with ethylamine to form the intermediate compound.
Reduction: The intermediate compound is then reduced to obtain the final product, this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
化学反应分析
2-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.
作用机制
The mechanism of action of 2-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
相似化合物的比较
2-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)ethan-1-ol can be compared with other pyrimidine derivatives such as:
2-Aminopyrimidin-4-one: Known for its antiviral and antitumor activities.
4-Amino-2-(trifluoromethyl)pyridine: Used in the synthesis of pharmaceutical ingredients and ligands for chemical reactions.
Pyrimidinamines: Act as mitochondrial complex I electron transport inhibitors.
The uniqueness of this compound lies in its specific trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C9H12F3N3O |
|---|---|
分子量 |
235.21 g/mol |
IUPAC 名称 |
2-[ethyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethanol |
InChI |
InChI=1S/C9H12F3N3O/c1-2-15(5-6-16)8-13-4-3-7(14-8)9(10,11)12/h3-4,16H,2,5-6H2,1H3 |
InChI 键 |
SIVBDGSFNNFJPY-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCO)C1=NC=CC(=N1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


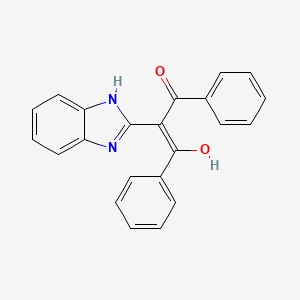
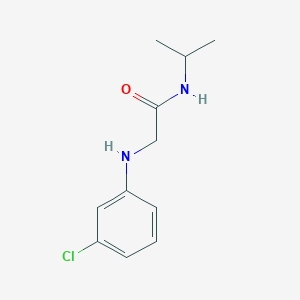
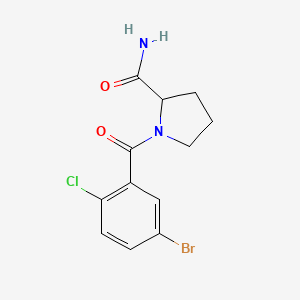
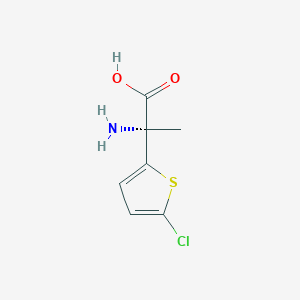
![2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide](/img/structure/B14912919.png)
![Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14912921.png)
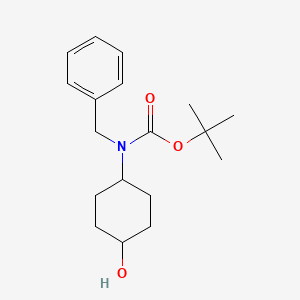
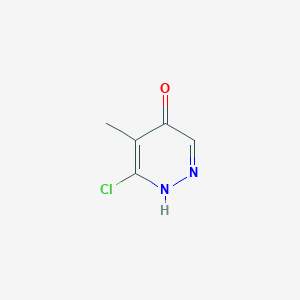
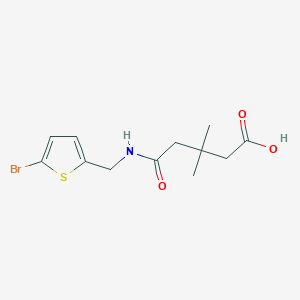
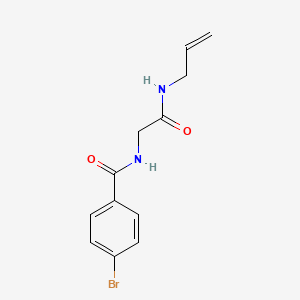
![(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane](/img/structure/B14912946.png)

